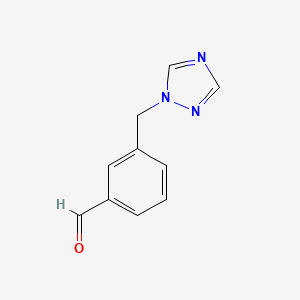
3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde
説明
3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde (3-TMB) is an organic compound with the molecular formula C9H7N3O. It is a naturally occurring compound, and is also synthetically produced in laboratories. 3-TMB is a colorless, crystalline solid that has a faint, sweet odor. It has a wide range of applications in organic synthesis, as well as in medical and biological research.
科学的研究の応用
Drug Discovery
- Field : Pharmaceutical Chemistry
- Application : 1,2,4-Triazole-containing compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Methods : The synthesis of these compounds involves various synthetic methods that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
- Results : These compounds have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Organic Synthesis
- Field : Organic Chemistry
- Application : 1,2,3-Triazoles have found broad applications in organic synthesis .
- Methods : The synthesis of these compounds involves various synthetic methods .
- Results : These compounds have shown to be effective in the synthesis of various organic compounds .
Polymer Chemistry
- Field : Polymer Chemistry
- Application : 1,2,3-Triazoles have found broad applications in polymer chemistry .
- Methods : The synthesis of these compounds involves various synthetic methods .
- Results : These compounds have shown to be effective in the synthesis of various polymers .
Anticancer Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-Triazole derivatives have been synthesized and evaluated as promising anticancer agents .
- Methods : The synthesis of these compounds involves various synthetic methods .
- Results : Some of the synthesized compounds showed promising cytotoxic activity against Hela cell line .
Antifungal Agents
- Field : Medicinal Chemistry
- Application : 1,2,3-Triazole has been used as a bioisostere for obtaining libraries of new medicinally important scaffolds .
- Methods : The synthesis of these compounds involves various synthetic methods .
- Results : These compounds have shown to be effective in the treatment of fungal infections .
Propellants and Explosives
- Field : Chemical Engineering
- Application : High nitrogen-containing heterocyclic systems, including 1,2,4-triazoles, have been used in a variety of applications, including propellants and explosives .
- Methods : The synthesis of these compounds involves various synthetic methods .
- Results : These compounds have shown to be effective in the production of propellants and explosives .
Chemotherapy
- Field : Medicinal Chemistry
- Application : High nitrogen-containing heterocyclic systems, including 1,2,4-triazoles, have been used in a variety of applications, including chemotherapy .
- Methods : The synthesis of these compounds involves various synthetic methods .
- Results : These compounds have shown to be effective in chemotherapy .
Pyrotechnics
- Field : Chemical Engineering
- Application : High nitrogen-containing heterocyclic systems, including 1,2,4-triazoles, have been used in a variety of applications, including pyrotechnics .
- Methods : The synthesis of these compounds involves various synthetic methods .
- Results : These compounds have shown to be effective in pyrotechnics .
Antimalarial Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-Triazole-containing compounds have shown broad biological activities, such as antimalarial .
- Methods : The synthesis of these compounds involves various synthetic methods .
- Results : These compounds have shown to be effective in the treatment of malaria .
特性
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-6-10-3-1-2-9(4-10)5-13-8-11-7-12-13/h1-4,6-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVURYHFXBPNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625202 | |
| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde | |
CAS RN |
876316-30-2 | |
| Record name | 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Methylthio)thiazolo[4,5-c]pyridine](/img/structure/B1612924.png)
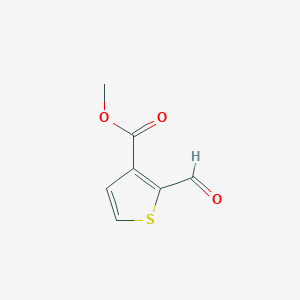
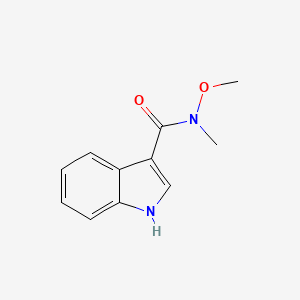
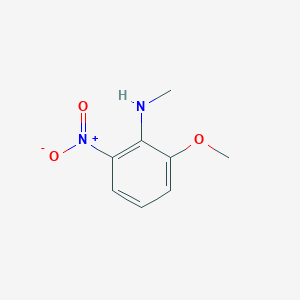
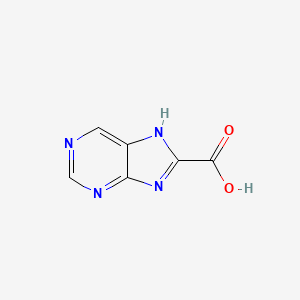
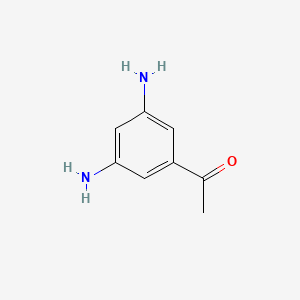
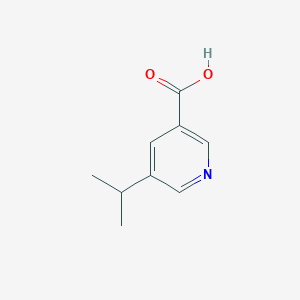

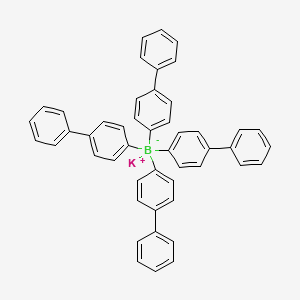
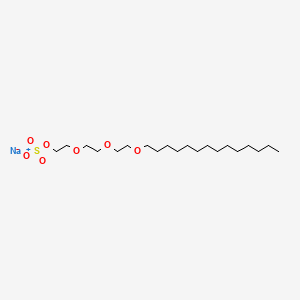

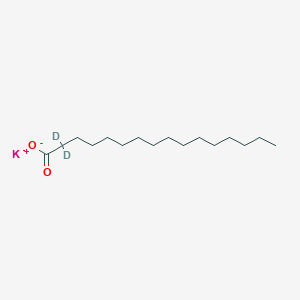
![7-Amino-1H-[1,8]naphthyridin-2-one sulfate](/img/structure/B1612946.png)